molecular formula C7H18N2 B3299148 [2-(Dimethylamino)ethyl](propyl)amine CAS No. 89893-80-1

[2-(Dimethylamino)ethyl](propyl)amine

Cat. No.: B3299148
CAS No.: 89893-80-1
M. Wt: 130.23 g/mol
InChI Key: OMCJDNIHQAGLEM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethylamine: is a chemical compound with the molecular formula C7H18N2. It is also known by its IUPAC name, N1,N~1~-dimethyl-N~2~-propyl-1,2-ethanediamine. This compound is a diamine, meaning it contains two amine groups, which makes it useful in various chemical reactions and industrial applications.

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), forming polymersomes that respond to pH and temperature changes . These interactions are crucial for its function as a drug delivery system and nanoreactor. The compound’s amino groups can ionize, affecting its interaction with other molecules and its overall biochemical behavior .

Cellular Effects

The effects of 2-(Dimethylamino)ethylamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, PDMAEMA-based copolymers, which include 2-(Dimethylamino)ethylamine, exhibit pH-responsive behavior that can alter cellular uptake and distribution . This can lead to changes in gene expression and metabolic activity, making it a valuable tool in gene delivery and other biomedical applications .

Molecular Mechanism

At the molecular level, 2-(Dimethylamino)ethylamine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and influence gene expression. The compound’s tertiary amines can be protonated at low pH, rendering it water-soluble and allowing it to act as a cationic polyelectrolyte . This property is essential for its role in forming micelles and other structures that facilitate drug delivery and other biochemical processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Dimethylamino)ethylamine over time are critical factors in its biochemical applications. Studies have shown that PDMAEMA-based polymers, which include 2-(Dimethylamino)ethylamine, exhibit reversible pH-responsive behavior and can form various micellar structures depending on the pH . These temporal changes can affect the compound’s long-term effects on cellular function, making it essential to consider these factors in laboratory settings .

Dosage Effects in Animal Models

The effects of 2-(Dimethylamino)ethylamine vary with different dosages in animal models. At lower doses, it can effectively deliver drugs or genes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in its applications . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

2-(Dimethylamino)ethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels. For example, its interaction with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) can affect the polymer’s ionization equilibrium and, consequently, its metabolic behavior . These interactions are vital for understanding the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 2-(Dimethylamino)ethylamine within cells and tissues are influenced by its interactions with transporters and binding proteins. PDMAEMA-based polymers, which include 2-(Dimethylamino)ethylamine, can form micelles and other structures that facilitate their transport and distribution . These properties are essential for its role in drug delivery and other biomedical applications.

Subcellular Localization

The subcellular localization of 2-(Dimethylamino)ethylamine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation. The reaction conditions often include:

    Temperature: Elevated temperatures to facilitate the reaction.

    Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C).

    Solvents: Organic solvents like toluene or ethanol.

Industrial Production Methods: In industrial settings, the production of 2-(Dimethylamino)ethylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Dimethylamine and acrylonitrile.

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

    Purification: Distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amine oxides.

    Reduction: Can be reduced to form simpler amines.

    Substitution: Reacts with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides such as methyl iodide (CH3I) under basic conditions.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Simpler amines.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry.

    Polymerization: Acts as a monomer in the synthesis of polymers.

Biology:

    Drug Delivery: Utilized in the formulation of drug delivery systems due to its ability to form stable complexes with drugs.

Medicine:

    Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry:

    Surfactants: Used in the production of surfactants for personal care products like shampoos and soaps.

Comparison with Similar Compounds

    Dimethylaminopropylamine: Another diamine with similar applications in surfactants and pharmaceuticals.

    2-(Dimethylamino)ethyl methacrylate: Used in polymerization reactions and drug delivery systems.

Uniqueness:

    Structural Differences: The presence of a propyl group in 2-(Dimethylamino)ethylamine provides unique steric and electronic properties compared to other diamines.

    Reactivity: The specific arrangement of amine groups in 2-(Dimethylamino)ethylamine allows for distinct reactivity patterns in chemical reactions.

Properties

IUPAC Name

N',N'-dimethyl-N-propylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-5-8-6-7-9(2)3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCJDNIHQAGLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266201
Record name N1,N1-Dimethyl-N2-propyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89893-80-1
Record name N1,N1-Dimethyl-N2-propyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89893-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Dimethyl-N2-propyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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